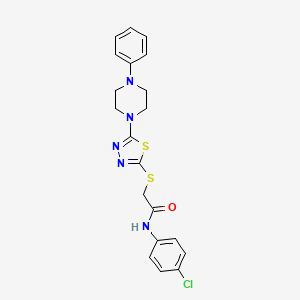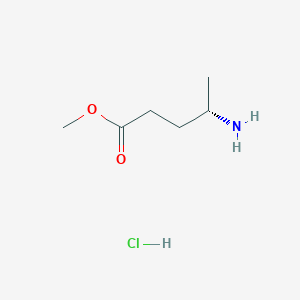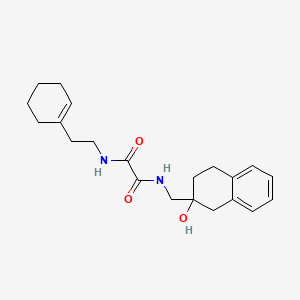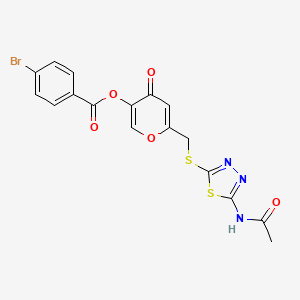
5-Chloro-2-(trifluoromethyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethyl)benzylamine is a laboratory chemical . It has a molecular formula of C8H7ClF3N . It is an important building block used in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a benzylamine group . The molecular weight is 209.60 .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.489 and a density of 1.338 g/mL at 25 °C . Its molecular weight is 209.60 .Wissenschaftliche Forschungsanwendungen
Labilization of Trifluoromethyl Groups
Research by SouthMichael (1991) demonstrated the labilization of the trifluoromethyl group in certain compounds, such as N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea, under mild conditions. This study highlights the potential reactivity of 5-Chloro-2-(trifluoromethyl)benzylamine in chemical synthesis.
Synthesis and Biological Evaluation
Gao et al. (2018) synthesized a compound using this compound, emphasizing its role in the development of novel biological compounds. Their research, published in Bioorganic & Medicinal Chemistry Letters, involved the synthesis of a P2X7R radioligand (Gao et al., 2018).
Medicinal Chemistry Applications
Miura et al. (2013) discussed the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, which includes derivatives of this compound. Their work, published in Organic Letters, shows its utility in medicinal chemistry for creating ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).
Inhibition of Catecholamine Uptake
Kammerer et al. (1979) explored benzylamine derivatives, including those related to this compound, as inhibitors of norepinephrine and dopamine accumulation in rat brain homogenates. This study, featured in the Journal of Medicinal Chemistry, reflects its potential in neurochemical research (Kammerer et al., 1979).
Crystal Structure Analysis
Bin Li et al. (2005) conducted a study on the crystal structures of various compounds, including those containing trifluoromethyl groups, which can be derived from this compound. Published in Acta Crystallographica Section C, this research contributes to understanding the molecular configurations of such compounds (Bin Li et al., 2005).
Synthesis of Fluorine-Containing Amines
Ono et al. (1996) reported on the biomimetic transamination of fluorocarbonyl compounds, highlighting methods that could involve this compound. Their research in The Journal of Organic Chemistry illustrates its importance in synthesizing fluorine-containing amines of biological interest (Ono et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDODRLKRDGBNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)
![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)

![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)


![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)